An In-depth Technical Guide to ETHYL 2-PYRROL-1-YL-BENZATE (CAS 78540-08-6)
An In-depth Technical Guide to ETHYL 2-PYRROL-1-YL-BENZATE (CAS 78540-08-6)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-pyrrol-1-yl-benzoate (CAS No. 78540-08-6), a heterocyclic compound with potential applications in synthetic organic chemistry and drug discovery. The document elucidates the compound's structure, physicochemical properties, and plausible synthetic routes. While direct experimental spectroscopic data is limited in publicly accessible literature, this guide offers predicted spectroscopic characteristics based on analogous structures to aid in its identification and characterization. Furthermore, a potential application in the synthesis of 3,5-disubstituted isoxazoles is discussed, providing a rationale for its utility as a chemical intermediate. This guide is intended to serve as a foundational resource for researchers interested in the synthesis and application of N-arylpyrrole derivatives.
Introduction and Chemical Significance
Ethyl 2-pyrrol-1-yl-benzoate belongs to the class of N-arylpyrroles, a structural motif of significant interest in medicinal chemistry. The pyrrole ring is a core component of numerous natural products and pharmaceutical agents, exhibiting a wide range of biological activities.[1] The N-aryl substitution on the pyrrole ring introduces a biaryl-like character, which can influence the molecule's conformational properties and its interactions with biological targets.
The presence of an ethyl benzoate group ortho to the pyrrole substituent suggests that this molecule can serve as a versatile intermediate for the synthesis of more complex heterocyclic systems. The ester functionality can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with other molecules, or it can participate in cyclization reactions. One of the potential applications for this compound is as a reactant in the synthesis of 3,5-disubstituted isoxazoles, a class of compounds with known biological activities.[2]
Physicochemical Properties
A summary of the key physicochemical properties for Ethyl 2-pyrrol-1-yl-benzoate is presented in the table below. These values are computed based on its chemical structure.
| Property | Value | Source |
| CAS Number | 78540-08-6 | [2] |
| Molecular Formula | C₁₃H₁₃NO₂ | [3] |
| Molecular Weight | 215.25 g/mol | [3] |
| IUPAC Name | ethyl 2-(1H-pyrrol-1-yl)benzoate | [3] |
| XLogP3 | 3.2 | [3] |
| Hydrogen Bond Donor Count | 0 | [3] |
| Hydrogen Bond Acceptor Count | 2 | [3] |
| Rotatable Bond Count | 3 | [3] |
Synthesis of Ethyl 2-pyrrol-1-yl-benzoate
The synthesis of N-arylpyrroles can be achieved through several established methods, including the Paal-Knorr synthesis and various cross-coupling reactions.[4][5] For Ethyl 2-pyrrol-1-yl-benzoate, the most probable and industrially scalable synthetic route is the Ullmann condensation, a copper-catalyzed N-arylation reaction.[6]
Plausible Synthetic Route: Ullmann Condensation
This reaction involves the coupling of an aryl halide, in this case, an ethyl 2-halobenzoate, with pyrrole in the presence of a copper catalyst and a base.
Caption: Plausible synthesis of Ethyl 2-pyrrol-1-yl-benzoate via Ullmann condensation.
Representative Experimental Protocol (Ullmann Condensation)
The following protocol is a representative procedure based on the synthesis of structurally similar N-arylpyrroles and related compounds.[7][8]
Materials:
-
Ethyl 2-bromobenzoate
-
Pyrrole
-
Copper(I) iodide (CuI)
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add ethyl 2-bromobenzoate (1.0 eq), pyrrole (1.2 eq), copper(I) iodide (0.1 eq), and potassium carbonate (2.0 eq).
-
Add anhydrous dimethylformamide (DMF) to the flask to achieve a suitable concentration.
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 2-pyrrol-1-yl-benzoate.
Spectroscopic Characterization (Predicted)
Predicted ¹H NMR Spectrum
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~7.8-8.0 | Doublet | Aromatic H (proton ortho to the ester) |
| ~7.2-7.6 | Multiplet | Aromatic H (remaining benzoate protons) |
| ~6.8-7.0 | Triplet | Pyrrole α-protons (H2, H5) |
| ~6.2-6.4 | Triplet | Pyrrole β-protons (H3, H4) |
| ~4.3-4.4 | Quartet | -OCH₂CH₃ |
| ~1.3-1.4 | Triplet | -OCH₂CH₃ |
Predicted ¹³C NMR Spectrum
| Chemical Shift (δ) ppm | Assignment |
| ~166-168 | C=O (ester) |
| ~140-142 | Quaternary aromatic C (C-N bond) |
| ~130-134 | Aromatic CH |
| ~128-130 | Aromatic CH |
| ~125-127 | Aromatic CH |
| ~120-122 | Pyrrole α-carbons (C2, C5) |
| ~110-112 | Pyrrole β-carbons (C3, C4) |
| ~60-62 | -OCH₂CH₃ |
| ~14-15 | -OCH₂CH₃ |
Predicted FT-IR Absorption Bands
| Wavenumber (cm⁻¹) | Description of Vibration |
| ~3100-3000 | C-H stretching (aromatic and pyrrole) |
| ~2980-2850 | C-H stretching (aliphatic) |
| ~1720-1700 | C=O stretching (ester) |
| ~1600-1450 | C=C stretching (aromatic and pyrrole rings) |
| ~1280-1250 | C-O stretching (ester) |
| ~750-700 | C-H out-of-plane bending (aromatic) |
Predicted Mass Spectrometry Fragments
| Mass-to-Charge Ratio (m/z) | Predicted Fragment Ion |
| 215 | [M]⁺ (Molecular Ion) |
| 186 | [M - C₂H₅]⁺ |
| 170 | [M - OCH₂CH₃]⁺ |
| 142 | [M - COOCH₂CH₃]⁺ |
| 115 | [C₉H₇]⁺ |
Potential Applications in Organic Synthesis
As indicated by chemical suppliers, Ethyl 2-pyrrol-1-yl-benzoate is a reactant in the synthesis of 3,5-disubstituted isoxazoles.[2] Isoxazoles are an important class of heterocyclic compounds with a wide range of pharmacological activities.[1][18][19] A plausible synthetic pathway would involve the conversion of the ethyl benzoate moiety into a β-ketoester, which can then undergo a cyclocondensation reaction with a hydrazine derivative to form the isoxazole ring.
Proposed Synthetic Pathway to 3,5-Disubstituted Isoxazoles
The following diagram illustrates a proposed workflow for the synthesis of a 3,5-disubstituted isoxazole derivative starting from Ethyl 2-pyrrol-1-yl-benzoate.
Caption: Proposed synthesis of a 3,5-disubstituted isoxazole from Ethyl 2-pyrrol-1-yl-benzoate.
This proposed pathway highlights the utility of Ethyl 2-pyrrol-1-yl-benzoate as a scaffold for building more complex, potentially bioactive molecules. The 2-(1H-pyrrol-1-yl)phenyl moiety would be incorporated as a substituent on the resulting isoxazole ring, offering a novel chemical space for drug discovery endeavors.
Safety and Handling
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid contact with skin and eyes. Avoid inhalation of vapor or mist. Use in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place.
For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Ethyl 2-pyrrol-1-yl-benzoate is a valuable N-arylpyrrole derivative with significant potential as a building block in organic synthesis. While detailed experimental data for this specific compound is sparse, this technical guide provides a comprehensive overview based on established chemical principles and data from analogous structures. The plausible synthesis via Ullmann condensation offers a reliable route for its preparation. The predicted spectroscopic data serves as a useful reference for its characterization. The potential to transform this molecule into more complex heterocyclic structures, such as 3,5-disubstituted isoxazoles, underscores its importance for researchers in drug discovery and development. Further research into the experimental validation of its synthesis, spectroscopic properties, and reactivity is warranted to fully explore its synthetic utility.
References
Sources
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- 4. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
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- 7. Design, synthesis and in silico molecular modelling studies of 2-Hydrazineyl-2-oxoethyl-4-(1H-pyrrol-1-yb) benzoate derivatives: a potent dual DHFR and ENR-reductase inhibitors with antitubercular, antibacterial and cytotoxic potential - PMC [pmc.ncbi.nlm.nih.gov]
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